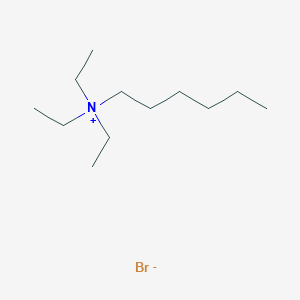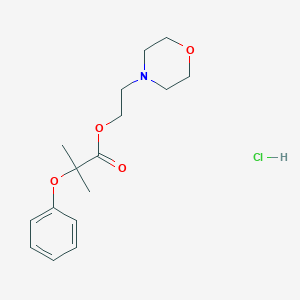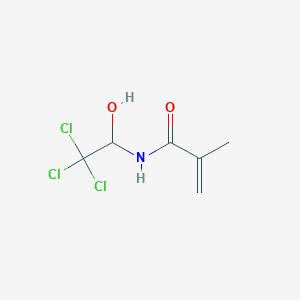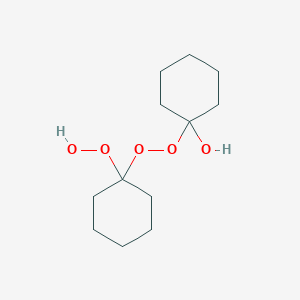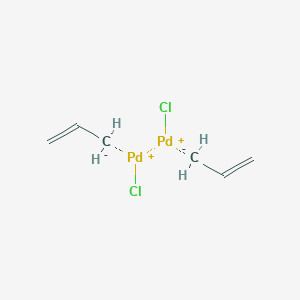
Allylpalladium chloride dimer
Übersicht
Beschreibung
Allylpalladium (II) chloride dimer is a yellow powder with the formula [(η3-C3H5)PdCl]2 . This compound is an important catalyst used in organic synthesis and is one of the most widely used transition metal allyl complexes .
Synthesis Analysis
The compound is prepared by purging carbon monoxide through a methanolic aqueous solution of palladium (II) chloride, sodium chloride, and allyl chloride . The reaction can be represented as follows:Wissenschaftliche Forschungsanwendungen
Catalyst in Heck Reaction
Allylpalladium chloride dimer is used as an important catalyst in the Heck reaction . The Heck reaction is a palladium-catalyzed carbon-carbon cross-coupling reaction, which is widely used in organic synthesis for the construction of carbon-carbon bonds .
Synthesis of α-Aryl Carbonyl Compounds
This compound is used to synthesize α-aryl carbonyl compounds by coupling reaction between aldehydes and aryl halides . This process is crucial in the synthesis of various organic compounds, including pharmaceuticals and materials .
Preparation of Arylthiophene Derivatives
Allylpalladium chloride dimer is used in the preparation of various arylthiophene derivatives by cross-coupling reaction with aryl halides via C-H functionalization . Arylthiophenes are important building blocks in organic electronics due to their unique electronic properties .
Silylation of Organobromides
It can be used as a catalyst for the silylation of organobromides . Silylation is a process that introduces a silicon-containing group into an organic compound, which can be used to protect reactive functional groups during chemical synthesis .
5. Precatalyst for Asymmetric and Cross-Coupling Catalysis Allylpalladium chloride dimer acts as a precatalyst for asymmetric and cross-coupling catalysis . Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, while cross-coupling reactions are widely used in the formation of carbon-carbon bonds .
Reaction with Cyclopentadienyl Anion
APC reacts with sources of cyclopentadienyl anion to give the corresponding 18e − complex cyclopentadienyl allyl palladium . This reaction is important in the field of organometallic chemistry .
Wirkmechanismus
Target of Action
Allylpalladium chloride dimer (APC) is a chemical compound with the formula [(η3-C3H5)PdCl]2 . This yellow air-stable compound is an important catalyst used in organic synthesis . It is one of the most widely used transition metal allyl complexes .
Mode of Action
The reactivity for APC can follow three pathways :
- Nucleophilic attack on allyl carbon : This is an extremely important case which finds numerous applications in organic synthesis .
- Substitution of the bridging halide with other anionic ligands .
- Cleavage of the labile halide bridge with neutral donors (e.g. phosphines) , which will be the primary focus of this paper.
Biochemical Pathways
APC is employed as a catalyst in the Heck reaction . It also participates as a catalyst in the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes with allyl chloride and allyltributylstannane .
Pharmacokinetics
It’s worth noting that apc is insoluble in water but soluble in other solvents such as chloroform, benzene, acetone, and methanol .
Result of Action
The result of APC’s action is the facilitation of various organic reactions. For example, it catalyzes the Heck reaction and the tandem nucleophilic allylation-alkoxyallylation reaction of the alkynylaldehydes .
Action Environment
APC is sensitive to air and humidity . Its storage conditions require a well-ventilated, low-temperature, and dry environment . It’s also worth noting that thermal decomposition can lead to the release of irritating gases and vapors .
Eigenschaften
IUPAC Name |
chloropalladium(1+);prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H5.2ClH.2Pd/c2*1-3-2;;;;/h2*3H,1-2H2;2*1H;;/q2*-1;;;2*+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENAXHPKEVTBLF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2Pd2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allylpalladium chloride dimer | |
CAS RN |
12012-95-2 | |
| Record name | Di-μ-chlorobis(η3-2-propenyl)dipalladium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12012-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium chloride, allyl- (Dimer) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012012952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









